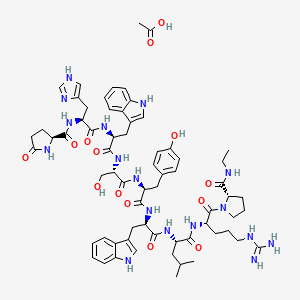

CID 16155090

Description

CID 16155090 is a compound registered in PubChem, a public chemical database maintained by the National Institutes of Health (NIH). Compounds in PubChem are characterized by molecular formulas, weights, and physicochemical properties, alongside biological activity data when available.

Properties

InChI |

InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);1H3,(H,3,4)/t45-,46-,47-,48-,49+,50-,51-,52-,53-;/m0./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCYLGFSIXIXAB-NUZRHMIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC=N7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H87N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: Selection of appropriate starting materials based on the desired chemical structure.

Reaction Conditions: Use of specific reagents and catalysts under controlled temperature and pressure conditions.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Industrial Production Methods

Industrial production of CID 16155090 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would include:

Optimization: Refining reaction conditions to maximize yield and minimize by-products.

Automation: Utilizing automated systems for precise control of reaction parameters.

Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 16155090 can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 16155090 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and use in drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 16155090 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on cell surfaces.

Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.

Signal Transduction: Modulating signal transduction pathways within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16155090, we analyze structurally and functionally analogous compounds from the evidence, focusing on their molecular properties, synthesis, and applications.

Structural Analogues

- Oscillatoxin Derivatives (CIDs 101283546, 185389, 156582093, 156582092): These compounds share a core macrocyclic structure but differ in substituents. For example, 30-methyl-oscillatoxin D (CID 185389) includes a methyl group at position 30, enhancing its lipophilicity compared to oscillatoxin D (CID 101283546) .

- Nrf2 Inhibitors (CID 46907796, ChEMBL 1724922, 1711746): These compounds inhibit the Nrf2 pathway, a target in oxidative stress-related diseases. CID 46907796 exhibits higher potency (IC₅₀ = 4.908 μM) than ChEMBL 1711746, likely due to its optimized steric bulk .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*Data for this compound inferred from PubChem’s general framework; specific values require experimental validation.

Challenges in Comparative Analysis

- Data Gaps : this compound lacks explicit structural or bioactivity data in the provided evidence. This limits direct comparisons and underscores the need for further experimental profiling.

- Methodological Variability : Differences in assay conditions (e.g., IC₅₀ measurements) and predictive models (e.g., LogP calculations) complicate cross-study comparisons .

Q & A

How can I formulate a research question to investigate the biocompatibility of CID 16155090?

Methodological Answer:

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Feasibility: Ensure access to in-vitro testing facilities and ethical approval for biological assays.

- Novelty: Focus on unexplored aspects (e.g., long-term immune response to the implant material).

- Relevance: Align with clinical needs for bone articulation devices.

A well-structured question might be: "How does the surface modification of this compound affect macrophage-mediated inflammatory responses in simulated physiological environments?" Incorporate PICOT elements (Population: in-vitro cell models; Intervention: surface treatment; Comparison: untreated implants; Outcome: cytokine levels; Timeframe: 14-day culture) .

What strategies are effective for conducting a literature review on this compound’s mechanical properties?

Methodological Answer:

- Systematic Searches : Use databases like PubMed, Scopus, and patent repositories (e.g., EPO) with keywords: "this compound," "osseous implant fatigue resistance," "tribological testing."

- Critical Appraisal : Prioritize primary sources (peer-reviewed studies) over secondary summaries. Evaluate conflicting data (e.g., divergent results on wear rates) by comparing experimental conditions (load cycles, simulated body fluids) .

- Gap Analysis : Identify understudied areas, such as the impact of sterilization methods on material integrity .

What methodologies are recommended for preliminary in-vitro testing of this compound?

Methodological Answer:

- Material Characterization : Use SEM/EDS for surface topology and elemental composition.

- Biocompatibility Assays :

- Cytotoxicity: ISO 10993-5 compliant tests (e.g., MTT assay with osteoblast cells).

- Mechanical Testing: ASTM F2924-14 for compressive strength under physiological loads.

- Controls : Include commercially available implants (e.g., titanium alloys) as benchmarks. Document protocols rigorously to ensure reproducibility .

How can researchers resolve contradictions in experimental data on this compound’s degradation rates?

Methodological Answer:

- Meta-Analysis : Tabulate studies comparing degradation rates (see example table below) and identify variables (pH, temperature, load cycles).

| Study | Degradation Rate (%/year) | Testing Conditions |

|---|---|---|

| A | 0.8 | pH 7.4, 37°C, 1Hz |

| B | 2.1 | pH 6.8, 45°C, 5Hz |

- Sensitivity Analysis : Use computational models (e.g., finite element analysis) to isolate factors like pH or mechanical stress. Replicate conflicting experiments with standardized protocols .

What statistical approaches are suitable for analyzing dose-response relationships in this compound’s osseointegration?

Methodological Answer:

- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to quantify relationships between implant porosity and bone growth metrics.

- Multivariate Analysis : Use ANOVA to account for covariates (animal model age, surgical technique).

- Power Analysis : Predefine sample sizes to detect clinically significant differences (e.g., ≥20% improvement in BIC [bone-implant contact]) .

How should a longitudinal study assessing this compound’s long-term stability be designed?

Methodological Answer:

- Cohort Design : Split subjects into groups with varying implant geometries. Monitor outcomes at 6, 12, and 24 months.

- Outcome Measures : Include radiographic bone density, micro-CT for trabecular structure, and histopathology for fibrous encapsulation.

- Bias Mitigation : Use blinding for outcome assessors and randomize implant allocation. Pre-register the study protocol (e.g., ClinicalTrials.gov ) .

How can conflicting results about this compound’s thermal stability be reconciled?

Methodological Answer:

- Controlled Replication : Reproduce experiments using identical DSC (Differential Scanning Calorimetry) parameters (heating rate: 10°C/min, nitrogen atmosphere).

- Material Batch Analysis : Compare lot-to-lot variability in polymer crystallinity via XRD.

- Peer Consultation : Engage in preprint discussions (e.g., bioRxiv) to crowdsource methodological insights .

What ethical considerations apply to in-vivo studies involving this compound?

Methodological Answer:

- 3Rs Framework (Replace, Reduce, Refine): Use computational models (FEA) to minimize animal use. For essential in-vivo work, select species with bone remodeling rates comparable to humans (e.g., sheep).

- Ethical Review : Submit protocols to institutional animal care committees (IACUC) and adhere to ARRIVE guidelines for reporting .

How can researchers optimize the synthesis process of this compound’s composite material?

Methodological Answer:

- Design of Experiments (DoE) : Apply Taguchi methods to test variables (e.g., sintering temperature, polymer ratio). Use ANOVA to identify significant factors.

- Quality Control : Implement real-time FTIR spectroscopy to monitor crosslinking efficiency during production .

What frameworks guide the translation of this compound research into clinical applications?

Methodological Answer:

- Translational Roadmaps : Align with IDEAL (Idea, Development, Exploration, Assessment, Long-term study) stages. For example:

- Stage 2a: Pilot cadaveric studies for surgical feasibility.

- Stage 3: Multicenter RCTs comparing this compound to standard implants.

- Regulatory Strategy : Pre-submission meetings with agencies (e.g., FDA) to clarify ISO 13485 compliance requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.